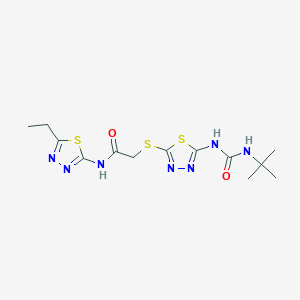![molecular formula C10H12N2OS B2476864 1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one CAS No. 14089-00-0](/img/structure/B2476864.png)
1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one” is a chemical compound with the molecular formula C10H12N2OS . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole, the core structure of “this compound”, is known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of “this compound” is not provided in the sources I have.Wissenschaftliche Forschungsanwendungen
Carbon-Sulfur Bond Formation : Norris and Leeman (2008) developed a palladium-catalyzed carbon-sulfur bond formation process using modified Migita reaction conditions, applied in the synthesis of a former antiasthma drug candidate. This reaction was further developed into a general method for thioaryl halide cross-coupling, demonstrating its broad applicability in organic synthesis (Norris & Leeman, 2008).
Ionic Liquid Applications : A study by van den Broeke et al. (2002) introduced a novel fluorous room-temperature ionic liquid for homogeneous hydrosilylation reactions, showing potential in catalyst recycling and demonstrating fluorous biphasic behavior. This research indicates the utility of imidazole derivatives in green chemistry applications (van den Broeke, Winter, Deelman, & van Koten, 2002).
Catalysis in Organic Synthesis : Zolfigol et al. (2013) reported on an ionic liquid that catalyzes the synthesis of 1,2,4,5-tetrasubstituted imidazoles, highlighting its efficiency under solvent-free conditions. This illustrates the role of such compounds in facilitating environmentally-friendly chemical synthesis (Zolfigol et al., 2013).
Thermochemical Properties : Emel’yanenko et al. (2017) studied the vapor pressures and standard enthalpies of vaporization of various phenyl substituted imidazoles. This research provides valuable data for the practical application of these compounds in various industrial processes (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).
Synthesis of Novel Structures : Mallah (2020) focused on the design and synthesis of new structures of imidazolium salts, showcasing the diverse applications of these compounds in potential drug development (Mallah, 2020).
Microwave-Assisted Synthesis : Kamila et al. (2011) demonstrated the microwave-assisted synthesis of novel functionalized hydantoin derivatives, converting them to 5-(Z) arylidene-4H-imidazoles. This research highlights the efficiency of modern synthetic techniques in the preparation of these compounds (Kamila, Ankati, & Biehl, 2011).
Eigenschaften
IUPAC Name |
1-(3-methylsulfanylphenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-14-9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXBMIPVXLRMSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2476781.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2476787.png)








![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2476801.png)

